Ethyl 4-(3-hydroxypropoxy)benzoate
Overview
Description
Ethyl 4-(3-hydroxypropoxy)benzoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 3-hydroxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-hydroxypropoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acidic catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 3-chloropropanol under basic conditions to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of heterogeneous catalysts can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group in the hydroxypropoxy moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a widely used reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3-hydroxypropoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its ester functionality.
Industry: It is used in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-hydroxypropoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological pathways. The hydroxypropoxy group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 4-hydroxybenzoate: Similar structure but lacks the hydroxypropoxy group.
Methyl 4-(3-hydroxypropoxy)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propyl 4-(3-hydroxypropoxy)benzoate: Similar structure but with a propyl ester group.
Uniqueness: this compound is unique due to the presence of the hydroxypropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
ethyl 4-(3-hydroxypropoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13/h4-7,13H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJDQCMLKWFONA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734013 | |
Record name | Ethyl 4-(3-hydroxypropoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46731-01-5 | |
Record name | Ethyl 4-(3-hydroxypropoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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